N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3OS and its molecular weight is 451.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity Evaluation
A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with the compound , highlighted their potential antitumor activity. These compounds were tested in vitro against various human tumor cell lines, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Molecular Modeling and Anticancer Screening
Another study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which underwent molecular modeling and were screened for anticancer activity. Some derivatives demonstrated powerful cytotoxic results against breast cancer, underscoring the therapeutic potential of such compounds (Abu-Melha, 2021).
Structural Studies
Research into the structures of related acetamide compounds has provided insights into their molecular interactions and potential applications in drug design. Studies on compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed intricate intermolecular interactions that could influence their biological activities (Boechat et al., 2011).
Metabolic Stability Improvement
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the exploration of various heterocyclic analogs to enhance metabolic stability. This research is pertinent to the development of more stable and effective therapeutic agents (Stec et al., 2011).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3OS/c1-16-2-4-17(5-3-16)22-14-27-24(29(22)21-12-8-19(26)9-13-21)31-15-23(30)28-20-10-6-18(25)7-11-20/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYIXSPNQUIGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.